N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c1-5-21-8-10-22(11-9-21)29(34)26-17-32(18-28(33)31-23-12-7-19(3)20(4)15-23)27-14-13-24(36-6-2)16-25(27)30(26)35/h7-17H,5-6,18H2,1-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGZEYKEUBATHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.
Introduction of the Ethylbenzoyl Group: The ethylbenzoyl group can be introduced via Friedel-Crafts acylation, where an ethylbenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction, where a dimethylphenylamine reacts with an appropriate electrophilic intermediate.
Final Acetylation: The final step involves acetylation of the intermediate compound to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Receptors: The compound may interact with cellular receptors, leading to changes in signal transduction pathways.
Modulating Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Key Observations:
Quinolinone vs. Heterocyclic Cores: The quinolinone core in the target compound provides a planar aromatic system conducive to π-π stacking interactions with biological targets, unlike pyrazolone () or benzothiazole () cores, which exhibit distinct electronic profiles .
Substituent Impact on Bioactivity :
- The 3-(4-ethylbenzoyl) group in the target compound may increase steric bulk and hydrophobic interactions compared to 3-(4-sulfamoylphenyl) analogs (), which prioritize hydrogen bonding .
- Replacement of the 3,4-dimethylphenyl group with dichlorophenyl () or trifluoromethylbenzothiazole () alters electronegativity and target selectivity, favoring antimicrobial or pesticidal applications .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Biological Activity
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for future research.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the quinoline nucleus : This is achieved through a series of condensation reactions involving appropriate precursors.
- Acetylation : The final product is obtained by acetylating the quinoline derivative with 3,4-dimethylphenyl acetamide.
Each step requires precise control of reaction conditions to ensure high yield and purity of the final compound .
Biological Properties
Preliminary studies indicate that this compound exhibits various biological activities:
Anticancer Activity
Research suggests that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines, potentially through the modulation of apoptotic pathways .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory effects. In animal models, it has been reported to reduce inflammatory markers and alleviate symptoms associated with inflammatory diseases .
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, several potential pathways have been identified:
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : It might inhibit specific enzymes involved in inflammation and tumor progression .
- Interaction with Cellular Receptors : The compound may bind to various cellular receptors that mediate its biological effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Future Directions
Further research is warranted to fully understand the pharmacological profile and therapeutic applications of N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-y]acetamide. Key areas for future study include:
- In Vivo Studies : Comprehensive animal studies to evaluate the safety and efficacy in a living organism.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the quinolin-4-one core. A critical step is the coupling of the acetamide side chain to the quinoline moiety. For example:
- Coupling Reagents : Use carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with triethylamine in dichloromethane to activate carboxylic acids for amide bond formation, as demonstrated in analogous acetamide syntheses .
- Temperature Control : Maintain reactions at 273 K to minimize side reactions and improve regioselectivity .
- Purification : Recrystallization from methylene chloride or column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) is effective for isolating pure products .
Q. Example Optimization Table :
| Step | Reagent/Condition | Yield Improvement Strategy | Reference |
|---|---|---|---|
| Amidation | Carbodiimide + Triethylamine | Slow addition of reagents at 273 K | |
| Purification | Ethyl acetate/petroleum ether | Gradient elution chromatography |
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the dimethylphenyl group (δ ~2.2–2.4 ppm for methyl protons), ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2), and quinolin-4-one aromatic protons (δ ~6.8–8.5 ppm). Compare with published spectra of structurally similar acetamides .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- HRMS : Validate molecular weight and elemental composition (e.g., [M+H]+ ion) .
Q. How can reaction intermediates be stabilized during synthesis?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines or hydroxyls during multi-step syntheses .
- Low-Temperature Workup : Quench reactions in ice-cold acidic or basic solutions to precipitate intermediates and prevent degradation .
- Inert Atmosphere : Conduct air/moisture-sensitive steps (e.g., Grignard reactions) under nitrogen or argon .
Q. What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Polar Aprotic Solvents : Dichloromethane or ethyl acetate are suitable for slow evaporation, yielding high-purity crystals .
- Mixed Solvents : Use ethanol/water or acetone/hexane gradients to enhance crystal formation .
Q. How do substituents on the phenyl rings influence solubility and reactivity?
Methodological Answer:
- Electron-Donating Groups (e.g., methoxy, ethyl) : Increase solubility in polar solvents but may reduce electrophilic substitution reactivity .
- Steric Effects : Bulky groups (e.g., 3,4-dimethylphenyl) hinder rotation, affecting conformational stability and crystallization .
Advanced Research Questions
Q. How can conformational discrepancies in X-ray crystallography data be resolved?
Methodological Answer:
- Asymmetric Unit Analysis : Identify multiple conformers in the crystal lattice (e.g., three distinct molecules with dihedral angles of 54.8°, 76.2°, and 77.5° between aromatic rings) .
- Hydrogen Bonding Networks : Map intermolecular interactions (e.g., N–H⋯O dimers of R22(10) type) to explain packing differences .
- DFT Calculations : Compare experimental dihedral angles with computational models to validate energetically favorable conformers .
Q. Example Crystallographic Data :
| Conformer | Dihedral Angle (°) | Hydrogen Bonding Pattern | Reference |
|---|---|---|---|
| A | 54.8 | Intramolecular dimerization | |
| B | 76.2 | Intermolecular N–H⋯O bonds | |
| C | 77.5 | Similar to B with slight torsion |
Q. What strategies address contradictions in biological activity data across derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., sulfamoyl, tolyl) and correlate with bioassay results. For example:
- Electron-Withdrawing Groups (e.g., Cl, CF3) may enhance target binding but reduce bioavailability .
- Methoxy vs. Ethoxy : Compare metabolic stability via cytochrome P450 assays .
Q. SAR Table :
| Derivative | Substituent | Bioactivity (IC50) | Key Finding | Reference |
|---|---|---|---|---|
| 5 | Phenyl | 12 µM | Moderate activity | |
| 6 | 2-Tolyl | 8 µM | Enhanced lipophilicity | |
| 8 | 4-Tolyl | 3 µM | Optimal steric fit |
Q. How can computational methods predict metabolic pathways for this compound?
Methodological Answer:
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., ethoxy → hydroxylation, quinoline ring oxidation) .
- Docking Studies : Model interactions with CYP450 enzymes to identify potential toxophores .
Q. What analytical techniques resolve overlapping NMR signals in complex derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Differentiate aromatic protons in the quinolin-4-one and dimethylphenyl regions .
- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., amide bond rotation) .
Q. How do steric effects influence the compound’s pharmacokinetic profile?
Methodological Answer:
- LogP Measurement : Determine partition coefficients to assess membrane permeability. Bulky groups (e.g., 4-ethylbenzoyl) may increase LogP, enhancing absorption but risking hepatotoxicity .
- Protein Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to evaluate albumin binding, which affects bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
